molecular formula C18H17NO5S B6061862 4-hydroxy-2-(4-methoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrrol-5-one

4-hydroxy-2-(4-methoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrrol-5-one

Cat. No.: B6061862
M. Wt: 359.4 g/mol
InChI Key: SJURKIUWAWPVGA-UHFFFAOYSA-N
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Description

4-hydroxy-2-(4-methoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrrol-5-one is a complex organic compound belonging to the class of pyrrolidinone derivatives. These compounds are known for their diverse biological and pharmacological activities, making them significant in various fields of scientific research .

Properties

IUPAC Name

4-hydroxy-2-(4-methoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5S/c1-24-14-10-8-12(9-11-14)15-17(25(2,22)23)16(20)18(21)19(15)13-6-4-3-5-7-13/h3-11,15,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJURKIUWAWPVGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=CC=CC=C3)O)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-2-(4-methoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrrol-5-one can be achieved through a multi-step process. One efficient method involves a three-component one-pot reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of citric acid as a catalyst . The reaction is typically carried out in an ethanolic solution under ultrasound irradiation, which enhances the reaction rate and yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-2-(4-methoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrrol-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could introduce new aromatic or aliphatic groups .

Scientific Research Applications

4-hydroxy-2-(4-methoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrrol-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-hydroxy-2-(4-methoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrrol-5-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidinone derivatives such as:

Uniqueness

What sets 4-hydroxy-2-(4-methoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrrol-5-one apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its methylsulfonyl group, in particular, may contribute to its distinct reactivity and potential therapeutic applications .

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